molecular formula C12H11NO4 B1629295 1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid CAS No. 739365-14-1

1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B1629295
CAS No.: 739365-14-1
M. Wt: 233.22 g/mol
InChI Key: MUODAUUEASEJPI-UHFFFAOYSA-N
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Description

1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

739365-14-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

1-(acetyloxymethyl)indole-3-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-8(14)17-7-13-6-10(12(15)16)9-4-2-3-5-11(9)13/h2-6H,7H2,1H3,(H,15,16)

InChI Key

MUODAUUEASEJPI-UHFFFAOYSA-N

SMILES

CC(=O)OCN1C=C(C2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(=O)OCN1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1H-Indole-3-carboxylic acid (400 mg) was dissolved in N,N-dimethylformamide (6 ml) and cooled to 0° C. Sodium hydride (500 mg) was added to the solution in two divided portions, and the mixture was stirred as such for 30 minutes. Bromomethyl acetate (0.32 ml) was added slowly dropwise thereto, and the mixture was stirred for 15 minutes at 0° C., warmed to room temperature and stirred for 45 minutes. The mixture was cooled to 0° C., and water was added to the mixture which was then acidified by 2 N hydrochloric acid and extracted with ethyl acetate. The extract was dried over sodium sulfate anhydrous and concentrated under reduced pressure. The residue was purified by column chromatography (eluting solvent; dichloromethane:methanol 50:1) to give the title compound (354 mg, Y.:61%).
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Yield
61%

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